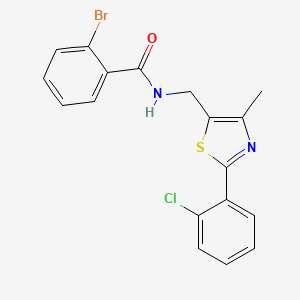

2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Description

2-Bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic ring linked via an amide bond to a substituted thiazole moiety. The thiazole ring is substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group.

Properties

IUPAC Name |

2-bromo-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2OS/c1-11-16(10-21-17(23)12-6-2-4-8-14(12)19)24-18(22-11)13-7-3-5-9-15(13)20/h2-9H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCXTMHFLQNTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biochemical properties, cellular effects, and therapeutic implications based on a review of relevant literature.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H15BrClN2OS

- Molecular Weight : 392.72 g/mol

The structure features a bromine atom, a benzamide moiety, and a thiazole ring, which are significant for its biological activity.

Antitumor Activity

Research has indicated that thiazole derivatives, including those similar to this compound, exhibit promising antitumor properties. For instance, compounds with thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Many thiazole derivatives induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : These compounds can trigger apoptosis in tumor cells by activating intrinsic pathways.

- Inhibition of Key Enzymes : Some derivatives inhibit enzymes crucial for cancer cell metabolism and survival.

A study demonstrated that thiazole-based compounds had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic potential (see Table 1) .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Thiazole derivatives have been evaluated for their efficacy against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 2 μg/mL, demonstrating significant antibacterial potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation .

- Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study on Antitumor Effects

A recent investigation into the antitumor effects of thiazole derivatives included the evaluation of this compound. The study found that this compound exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC50 value lower than the standard chemotherapeutic agent doxorubicin.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of related thiazole compounds. The results indicated that certain derivatives displayed potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multi-drug resistant organisms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that 2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent.

Agricultural Applications

Pesticide Development

The thiazole structure is prevalent in agrochemicals due to its efficacy in pest control. Compounds similar to this compound have been evaluated for their potential as fungicides or herbicides. Field trials are necessary to assess their effectiveness in real agricultural settings.

Material Science

Polymer Chemistry

Thiazole derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the polymerization processes involving this compound could lead to the development of advanced materials with tailored properties for specific applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |

| Study B | Antimicrobial activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |

| Study C | Agricultural application | Evaluated as a potential fungicide; exhibited notable activity against common plant pathogens in greenhouse trials. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzamide-thiazole hybrids. Key analogues and their distinguishing features are outlined below:

Key Observations

Halogenation Patterns :

- The target compound’s 2-bromo and 2-chlorophenyl groups contrast with the 4-bromo/5-fluoro and trifluoropropoxy substituents in EP 3 532 474 B1 . Bromine enhances electrophilicity and binding to hydrophobic pockets, whereas fluorine/trifluoromethyl groups improve metabolic stability.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling of bromobenzoyl chloride with a pre-formed thiazole-amine intermediate, analogous to methods in (90% yield for similar benzamides) .

Physicochemical and Pharmacokinetic Trends

- Metabolic Stability: Halogenation (Br, Cl) may reduce oxidative metabolism compared to non-halogenated analogues like Rip-B.

Q & A

Q. Basic Research Focus

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and validate stereochemistry. For example, the thiazole ring’s planarity and benzamide torsion angles can be analyzed .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects, e.g., deshielded protons near the bromine atom (~δ 7.8 ppm) .

Advanced Consideration : Discrepancies in dipole moments or HOMO-LUMO gaps (DFT vs. experimental) may arise from solvent effects. MD simulations with explicit solvent models (e.g., water/DMSO) improve agreement .

What methodologies are recommended for evaluating this compound’s bioactivity, particularly enzyme inhibition or cytotoxicity?

Q. Basic Research Focus

- Enzyme assays : Use recombinant kinases (e.g., EGFR or Aurora B) in fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure; compare to cisplatin controls .

Advanced Consideration : Synchrotron-based microspectroscopy can map intracellular drug distribution, linking localization to mechanistic outcomes .

How can computational modeling predict binding modes and structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., PARP-1). Key interactions: bromine’s hydrophobic fit and thiazole’s π-stacking with aromatic residues .

- SAR analysis : Modify substituents (e.g., replace Br with CF₃) and calculate ΔG binding (MM-PBSA). QSAR models correlate substituent electronegativity with activity .

Validation : Compare docking poses with crystallographic data (e.g., PDB 3LQF) to refine force field parameters .

How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Q. Basic Research Focus

- Experimental determination : Use shake-flask method (UV-Vis) in buffers (pH 1–7.4) and solvents (DMSO, EtOH). For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is <0.1 mg/mL .

- Co-solvency : PEG-400/water mixtures (20:80) enhance solubility for in vivo studies .

Advanced Consideration : Molecular dynamics (MD) simulations with explicit solvent models explain solubility anomalies, e.g., halogen bonding in DMSO .

What strategies mitigate instability during long-term storage or under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.